Cas no 879014-17-2 (4-bromo-6,7-dimethoxycinnoline)

4-bromo-6,7-dimethoxycinnoline 化学的及び物理的性質

名前と識別子

-

- 4-bromo-6,7-dimethoxycinnoline

- Cinnoline, 4-bromo-6,7-dimethoxy-

- IZEOAYBTVXVTBB-UHFFFAOYSA-N

- DTXSID70696919

- SCHEMBL2209746

- 879014-17-2

- DB-316377

-

- MDL: MFCD21364503

- インチ: InChI=1S/C10H9BrN2O2/c1-14-9-3-6-7(11)5-12-13-8(6)4-10(9)15-2/h3-5H,1-2H3

- InChIKey: IZEOAYBTVXVTBB-UHFFFAOYSA-N

- SMILES: COC1=CC2=NN=CC(Br)=C2C=C1OC

計算された属性

- 精确分子量: 267.98474g/mol

- 同位素质量: 267.98474g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 218

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 44.2Ų

4-bromo-6,7-dimethoxycinnoline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449043075-1g |

4-Bromo-6,7-dimethoxycinnoline |

879014-17-2 | 95% | 1g |

$530.00 | 2023-08-31 | |

| Alichem | A449043075-250mg |

4-Bromo-6,7-dimethoxycinnoline |

879014-17-2 | 95% | 250mg |

$204.00 | 2023-08-31 | |

| Chemenu | CM376453-1g |

4-bromo-6,7-dimethoxycinnoline |

879014-17-2 | 95%+ | 1g |

$*** | 2023-05-29 | |

| Ambeed | A359149-1g |

4-Bromo-6,7-dimethoxycinnoline |

879014-17-2 | 97% | 1g |

$475.0 | 2024-04-16 |

4-bromo-6,7-dimethoxycinnoline 関連文献

-

1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

4-bromo-6,7-dimethoxycinnolineに関する追加情報

Professional Introduction to 4-bromo-6,7-dimethoxycinnoline (CAS No. 879014-17-2)

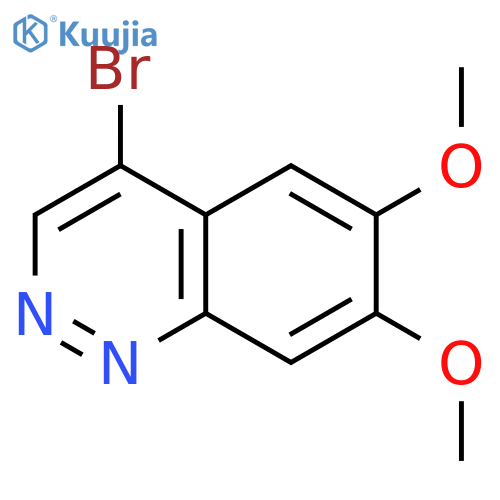

4-bromo-6,7-dimethoxycinnoline, identified by its Chemical Abstracts Service (CAS) number CAS No. 879014-17-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the cinnoline family, a class of nitrogen-containing heterocycles that are widely studied for their potential biological activities. The structural features of 4-bromo-6,7-dimethoxycinnoline, particularly the presence of bromine and methoxy substituents, make it a versatile scaffold for further chemical modifications and derivatization, which has opened up numerous possibilities in drug discovery and development.

The chemical structure of 4-bromo-6,7-dimethoxycinnoline consists of a fused bicyclic system comprising a benzene ring and a pyridine ring, with the bromine atom attached at the 4-position and methoxy groups at the 6- and 7-positions. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various pharmacological applications. The bromine substituent, in particular, serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are commonly employed in the synthesis of complex drug molecules.

In recent years, there has been a growing interest in exploring the pharmacological potential of cinnoline derivatives. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. Among these derivatives, 4-bromo-6,7-dimethoxycinnoline has shown promise in several preclinical studies. For instance, research indicates that this compound may interfere with key cellular pathways involved in cancer progression by inhibiting the activity of specific enzymes or by modulating protein-protein interactions.

One of the most compelling aspects of 4-bromo-6,7-dimethoxycinnoline is its potential as a lead compound for the development of novel therapeutic agents. The methoxy groups at the 6- and 7-positions not only enhance the solubility and bioavailability of the molecule but also provide sites for further chemical manipulation. This flexibility has allowed researchers to design and synthesize numerous analogs with tailored biological activities. For example, modifications at these positions have led to derivatives that exhibit enhanced potency or selectivity against specific targets.

The synthesis of 4-bromo-6,7-dimethoxycinnoline typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route begins with the bromination of a corresponding dimethoxycinnoline precursor using brominating agents such as N-bromosuccinimide (NBS). Subsequent functional group transformations can then be performed to introduce additional modifications as needed. The use of palladium catalysts in cross-coupling reactions has been particularly effective in generating complex derivatives with high yields and purity.

The pharmacological evaluation of 4-bromo-6,7-dimethoxycinnoline has revealed several interesting findings. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis or by arresting cell cycle progression. Additionally, it has demonstrated activity against certain viral pathogens by interfering with viral replication mechanisms. These findings have prompted further investigation into its potential therapeutic applications.

In vivo studies have complemented these preclinical observations by providing evidence of the compound's efficacy in animal models. For instance, studies in mouse models of cancer have shown that 4-bromo-6,7-dimethoxycinnoline can significantly reduce tumor growth when administered orally or intraperitoneally. Furthermore, its ability to cross the blood-brain barrier has raised hopes for its potential use in treating central nervous system disorders.

The development of new drug candidates is often hampered by issues related to drug resistance and toxicity. However, 4-bromo-6,7-dimethoxycinnoline has shown some promise in overcoming these challenges. By targeting multiple pathways simultaneously or by inducing differential effects in cancer cells compared to normal cells, this compound may offer a strategy to mitigate resistance mechanisms. Additionally, its structural features have been optimized to minimize off-target effects and reduce toxicity.

The future prospects for 4-bromo-6,7-dimethoxycinnoline are promising as ongoing research continues to uncover new pharmacological properties and synthetic strategies. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery process by enabling rapid identification of novel derivatives with enhanced biological activity. Furthermore, collaborations between academic researchers and pharmaceutical companies may facilitate the translation of laboratory findings into clinical applications.

In conclusion, 4-bromo-6,7-dimethoxycinnoline (CAS No. 879014-17-2) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an excellent scaffold for drug discovery efforts aimed at developing new therapeutic agents for various diseases. As research progresses,< strong> 4-bromo-6,7-dimethoxycinnoline, along with its derivatives,< strong >will continue to play a crucial role in advancing our understanding of disease mechanisms and improving patient outcomes.

879014-17-2 (4-bromo-6,7-dimethoxycinnoline) Related Products

- 900019-50-3(methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate)

- 1177341-85-3(2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride)

- 2680887-08-3(tert-butyl 5-bromo-2-{(tert-butoxy)carbonylamino}benzoate)

- 1865234-67-8(5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine)

- 2352678-02-3(tert-butyl 3-amino-3-4-(propan-2-yl)phenylpropanoate)

- 1426135-67-2(7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid)

- 2228624-00-6(5-(but-3-yn-1-yl)-2-chloropyridine)

- 2171764-31-9(5-(propan-2-yloxy)methyl-1,8-dioxa-4-azaspiro5.5undecane)

- 2229370-47-0((2,5-difluoro-4-nitrophenyl)methyl(methyl)amine)

- 2228692-19-9(2-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid)